N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting 2,4-dichlorobenzenamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Coupling with Methoxybenzamide: The resulting thiadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, reaction temperatures, and purification methods are carefully controlled to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or halides, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to its specific structural features, which differentiate it from other compounds. Similar compounds include:
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: This compound differs only in the substitution of the methoxy group with a methyl group.
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide: This compound has the methoxy group in a different position on the benzamide ring.
These compounds share the thiadiazole ring and dichlorophenyl group but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-11-4-2-3-9(7-11)14(22)19-16-21-20-15(24-16)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZLWUYFYFWQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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